molecular formula C9H14N2O B2698944 1-(6-Methoxypyridin-2-yl)propan-1-amine CAS No. 1270358-23-0

1-(6-Methoxypyridin-2-yl)propan-1-amine

Cat. No.: B2698944
CAS No.: 1270358-23-0
M. Wt: 166.224
InChI Key: RUCLVZZNRUKYFG-UHFFFAOYSA-N
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Description

1-(6-Methoxypyridin-2-yl)propan-1-amine is an organic compound with the molecular formula C9H14N2O It is a derivative of pyridine, characterized by the presence of a methoxy group at the 6th position and a propan-1-amine group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxypyridin-2-yl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-6-methoxypyridine.

    Nucleophilic Substitution: The 2-chloro-6-methoxypyridine undergoes a nucleophilic substitution reaction with propan-1-amine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxypyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in anhydrous ether, NaBH4 in methanol or ethanol.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or DMSO.

Major Products Formed

    Oxidation: Formation of corresponding aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

1-(6-Methoxypyridin-2-yl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(6-Methoxypyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amine group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Methylpyridin-2-yl)propan-1-amine: Similar structure but with a methyl group instead of a methoxy group.

    1-(6-Ethoxypyridin-2-yl)propan-1-amine: Similar structure but with an ethoxy group instead of a methoxy group.

    1-(6-Hydroxypyridin-2-yl)propan-1-amine: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

1-(6-Methoxypyridin-2-yl)propan-1-amine is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.

Biological Activity

1-(6-Methoxypyridin-2-yl)propan-1-amine, often encountered in its hydrochloride salt form, is a compound of interest in pharmacological research due to its unique structural characteristics and potential therapeutic applications. This article delves into the biological activity of this compound, examining its interactions with various enzymes and receptors, and highlighting relevant studies that underscore its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy group and linked to a propan-1-amine moiety. Its molecular formula is C11H16N2OC_{11}H_{16}N_2O, with a molecular weight of approximately 202.68 g/mol. The presence of the methoxy group enhances its solubility and stability, making it suitable for various biological assays.

This compound exhibits significant biological activity by modulating enzyme interactions and influencing metabolic pathways. Research indicates that it interacts with specific molecular targets, which may lead to various physiological effects. The compound's ability to bind to specific receptors is crucial for understanding its mechanism of action and potential therapeutic benefits.

Enzyme Interactions

Studies have shown that this compound has notable binding affinities to several enzymes. For instance, it has been utilized in assays designed to explore enzyme interactions, particularly in neuropharmacology contexts. These interactions are essential for elucidating the compound's role in modulating neurotransmitter systems.

Neuroprotective Effects

Research has highlighted the neuroprotective properties of similar compounds within the pyridine class. A study on related derivatives indicated that they could protect neuronal cells from apoptosis induced by neurotoxic agents. For example, compounds structurally related to this compound demonstrated protective effects in models of neurodegenerative diseases, such as Parkinson’s disease (PD) and amyotrophic lateral sclerosis (ALS) .

Study on Neuroprotective Activity

In a study involving a rat model of PD, derivatives similar to this compound exhibited significant neuroprotective effects against dopaminergic neuron loss induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). The treatment led to a substantial recovery of tyrosine hydroxylase-positive neurons, indicating that these compounds could effectively mitigate neuronal damage .

Binding Affinity Analysis

Another study assessed the binding affinity of this compound to various receptors involved in neurotransmission. The results suggested that the compound could act as a modulator for specific neurotransmitter systems, potentially offering therapeutic avenues for conditions such as depression and anxiety disorders .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
1-(6-Methoxypyridin-3-yl)propan-2-amineSimilar pyridine structure but different substitution patternModerate binding affinity to serotonin receptors
N-(1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amineContains a pyrrolidine moiety affecting reactivityExhibits anti-inflammatory properties
3-(6-Methoxypyridin-2-yl)oxypropan-1-aminesEther linkage alters interaction propertiesDemonstrates enhanced neuroprotective effects

The distinct substitution pattern on the pyridine ring of this compound contributes significantly to its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(6-methoxypyridin-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-3-7(10)8-5-4-6-9(11-8)12-2/h4-7H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCLVZZNRUKYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC(=CC=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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